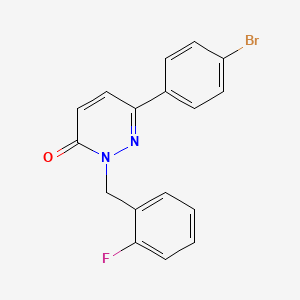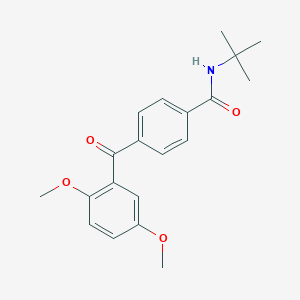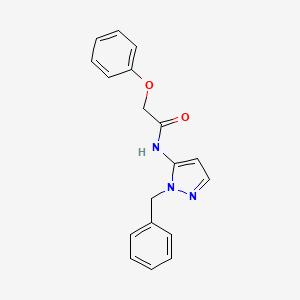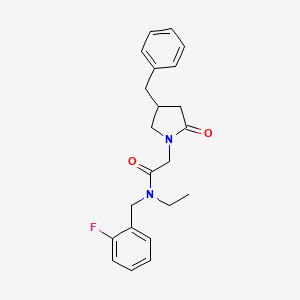
6-(4-bromophenyl)-2-(2-fluorobenzyl)-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-(4-bromophenyl)-2-(2-fluorobenzyl)-3(2H)-pyridazinone is a chemical compound belonging to the pyridazinone family, which is known for a wide array of biological activities and pharmaceutical applications. Pyridazinones have been extensively studied for their cardioactive properties and potential as therapeutic agents (Imran & Abida, 2016).
Synthesis Analysis
The synthesis of pyridazinone derivatives generally involves multi-step chemical reactions, starting from specific phenyl or benzyl compounds. These processes may include acylation, cyclization, and nucleophilic substitution reactions to introduce various substituents onto the pyridazinone core. The synthesis pathway chosen depends on the desired functional groups and the specific pyridazinone derivative being targeted (El Kalai et al., 2023).
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives, including 6-(4-bromophenyl)-2-(2-fluorobenzyl)-3(2H)-pyridazinone, has been analyzed through various spectroscopic methods such as FT-IR, UV-Vis, 1H-NMR, 13C-NMR, and ESI-MS. Additionally, single-crystal X-ray diffraction studies provide detailed insights into the geometrical structure of these molecules, revealing the arrangement of substituents and the overall molecular conformation (El Kalai et al., 2023).
Chemical Reactions and Properties
Pyridazinone derivatives undergo various chemical reactions, including nucleophilic substitution, which allows for the introduction or modification of functional groups. These reactions are crucial for the synthesis of novel compounds with desired biological activities. The presence of electron-withdrawing or electron-donating groups on the pyridazinone ring influences its reactivity and the outcome of chemical reactions (Pattison et al., 2009).
Eigenschaften
IUPAC Name |
6-(4-bromophenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN2O/c18-14-7-5-12(6-8-14)16-9-10-17(22)21(20-16)11-13-3-1-2-4-15(13)19/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUGHNLHAMDDMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R*,4S*)-1-{[5-(ethylthio)-2-thienyl]carbonyl}-4-(3-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5659882.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl}-N-(2-methoxyethyl)-2-methyl-1H-pyrrole-3-carboxamide](/img/structure/B5659888.png)
![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5659889.png)
![3-[(2,8-dimethyl-4-quinolinyl)amino]phenol](/img/structure/B5659891.png)
![(3R*,4R*)-1-[(4-chloro-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-cyclopropyl-4-methyl-3-pyrrolidinol](/img/structure/B5659895.png)
![2-[4-(dimethylamino)phenyl]-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5659897.png)
![4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1,3-benzenediol](/img/structure/B5659917.png)

![(3aS*,6aS*)-2-cyclopentyl-5-{[4-(dimethylamino)phenyl]acetyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5659938.png)
![1-(6-methylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperidin-4-amine](/img/structure/B5659946.png)
![2-methyl-1-{2-oxo-2-[4-(2-oxo-1,3-oxazolidin-3-yl)piperidin-1-yl]ethyl}quinolin-4(1H)-one](/img/structure/B5659955.png)
![1-[(2-bromophenoxy)acetyl]piperidine](/img/structure/B5659959.png)
